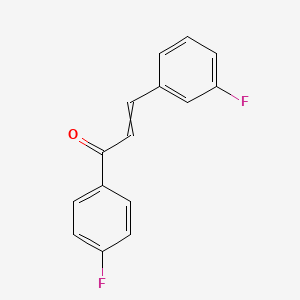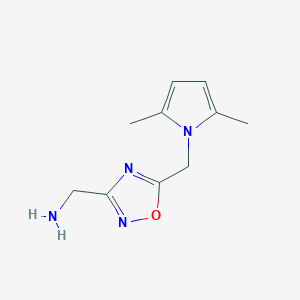
(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that features a unique combination of a pyrrole ring, an oxadiazole ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as 2,5-dimethylpyrrole, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the pyrrole derivative with appropriate reagents such as nitriles and hydrazines under specific conditions.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and scalable processes.
化学反应分析
Types of Reactions
(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. It may be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials, such as polymers, dyes, and coatings. Its unique properties may offer advantages in terms of stability, reactivity, and functionality.
作用机制
The mechanism of action of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)acetic acid
- (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)ethylamine
Uniqueness
The uniqueness of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.
属性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
[5-[(2,5-dimethylpyrrol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H14N4O/c1-7-3-4-8(2)14(7)6-10-12-9(5-11)13-15-10/h3-4H,5-6,11H2,1-2H3 |
InChI 键 |
ITIVILLWUCMAIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC2=NC(=NO2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14870232.png)
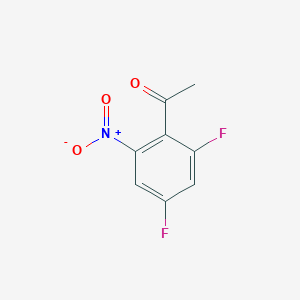


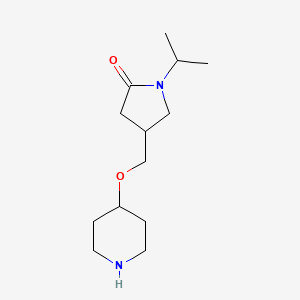
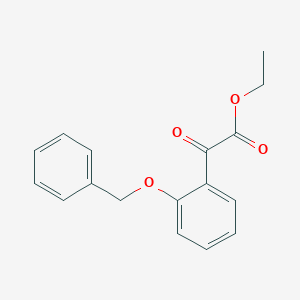
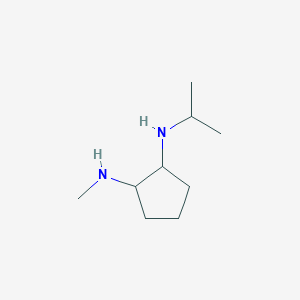
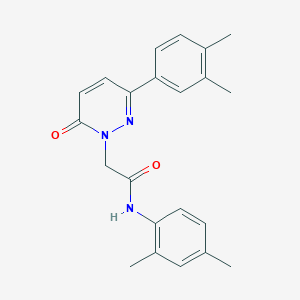
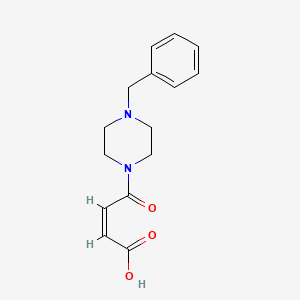
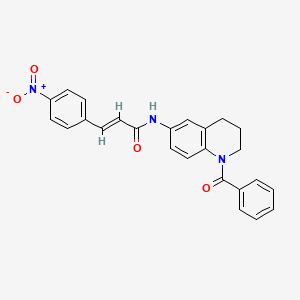
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
